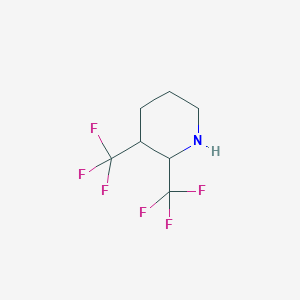

2,3-Bis(trifluoromethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9F6N |

|---|---|

Molecular Weight |

221.14 g/mol |

IUPAC Name |

2,3-bis(trifluoromethyl)piperidine |

InChI |

InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h4-5,14H,1-3H2 |

InChI Key |

JWKCJWXTADEJAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Significance of Fluorinated Heterocycles in Chemical Sciences

The incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. numberanalytics.com Heterocycles, cyclic compounds containing atoms of at least two different elements in the ring, are fundamental platforms for drug design, with approximately 85% of bioactive compounds containing such moieties. tandfonline.com When fluorine is introduced, the resulting fluorinated heterocycles often exhibit profoundly enhanced properties. tandfonline.com

The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are responsible for these effects. tandfonline.com The introduction of fluorine can modulate a molecule's physical, chemical, and biological profile. numberanalytics.com In pharmaceutical development, this can lead to improved metabolic stability, increased bioavailability, and better binding affinity to target proteins. rsc.org It is estimated that 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com Beyond medicine, fluorinated heterocycles are integral to the development of advanced materials, including polymers used in Organic Light-Emitting Diodes (OLEDs) and liquid crystals for display technologies. numberanalytics.com

Table 1: Effects of Fluorination on Molecular Properties

| Property | Effect of Fluorine/Trifluoromethyl Group Introduction | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is strong and not commonly found in nature, making it resistant to metabolic cleavage by enzymes. tandfonline.com |

| Lipophilicity | Increased | The trifluoromethyl (CF3) group can serve as a bioisostere for other groups, increasing the molecule's fat-solubility, which can enhance membrane permeability. rsc.orgmdpi.com |

| Bioavailability | Often Improved | A combination of enhanced lipophilicity and metabolic stability can lead to a greater fraction of the drug reaching systemic circulation. numberanalytics.comtandfonline.com |

| Binding Affinity | Modulated | Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding strength. rsc.org |

| Acidity/Basicity | Altered | The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. nih.govbeilstein-journals.org |

| Conformation | Influenced | The stereoelectronic effects of the C-F bond can alter the preferred three-dimensional shape of a molecule, which is critical for biological activity. nih.govbeilstein-journals.org |

The Piperidine Scaffold: a Foundational Structure in Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important and frequently encountered structural motifs in organic chemistry. nih.gov Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids, and its role as a key building block in the synthesis of pharmaceuticals. nih.govijnrd.org The versatility and synthetic accessibility of the piperidine scaffold have made it a favorite among medicinal chemists for decades. nih.gov

The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important goal in modern organic chemistry. nih.gov These methods range from the reduction of pyridine (B92270) derivatives and cyclization of linear amines to more complex multicomponent and catalytic asymmetric reactions that allow for precise control over the final structure. mdpi.comnih.gov The widespread use of this scaffold is evident in the sheer number of drugs that incorporate it across various therapeutic classes. ijnrd.org

Table 2: Examples of Marketed Drugs Featuring the Piperidine Scaffold

| Drug | Therapeutic Class | Function of Piperidine Moiety |

|---|---|---|

| Fexofenadine | Antihistamine | Forms the core of the molecule, essential for interaction with the H1 receptor. ijnrd.org |

| Meperidine | Analgesic (Opioid) | A central component of the pharmacophore responsible for its pain-relieving effects. ijnrd.org |

| Methylphenidate | CNS Stimulant | The piperidine ring is integral to the drug's activity in treating ADHD. |

| Haloperidol | Antipsychotic | The substituted piperidine ring is crucial for its dopamine (B1211576) receptor antagonist activity. |

| Donepezil | Alzheimer's Disease Treatment | Contains a piperidine moiety that contributes to its binding to acetylcholinesterase. |

Specific Context of Bis Trifluoromethyl Substitution on Piperidine Ring Systems

The synthesis of 2,3-bis(trifluoromethyl)piperidine represents a significant synthetic challenge, combining the complexities of piperidine (B6355638) chemistry with the difficulties of installing not one, but two vicinal trifluoromethyl groups. The CF3 group is highly electron-withdrawing, and placing two such groups adjacent to each other on the piperidine ring profoundly influences the molecule's reactivity and stereochemistry.

While literature on the specific this compound isomer is limited, the synthetic strategies for related compounds provide critical context. The synthesis of mono-trifluoromethylated piperidines is well-documented and typically involves several key approaches. mdpi.com The introduction of a second CF3 group, particularly at an adjacent position, magnifies the synthetic difficulty due to steric hindrance and strong electronic effects. Research into the synthesis of vicinally bis(trifluoromethylated) molecules in other contexts highlights the need for specialized methods, often involving organocatalytic or metal-mediated reactions to control the complex stereochemistry. nih.govnih.gov The construction of such a scaffold with four contiguous stereocenters, as would be possible in a substituted this compound, is at the forefront of synthetic chemistry. nih.gov

Table 3: Selected Synthetic Strategies for Trifluoromethylated Piperidines

| Synthetic Strategy | Description | Key Features & Challenges |

|---|---|---|

| From Pipecolic Acid | Treatment of pipecolic acid (piperidine-2-carboxylic acid) with reagents like sulfur tetrafluoride (SF4) to convert the carboxylic acid into a CF3 group. mdpi.com | A direct but often low-yielding method requiring harsh reagents. mdpi.com |

| Reduction of Pyridines | Catalytic hydrogenation of a 2,3-bis(trifluoromethyl)pyridine (B161401) precursor. | The precursor itself can be challenging to synthesize. The reduction must be controlled to avoid over-reduction or side reactions. nih.gov |

| Ring Expansion | Expansion of a smaller fluorinated ring, such as a prolinol derivative, into a piperidine. mdpi.com | Can provide excellent stereocontrol, but relies on the availability of the chiral starting material. The regioselectivity of nucleophilic attack is key. mdpi.com |

| Intramolecular Cyclization | Cyclization of a linear amine precursor containing the necessary trifluoromethyl groups (e.g., via aza-Michael addition or Mannich reaction). mdpi.com | A powerful method for de novo ring construction. The challenge lies in synthesizing the acyclic precursor and controlling the diastereoselectivity of the cyclization. |

| Asymmetric Catalysis | Using chiral catalysts to perform reactions like [3+2] cycloadditions or hydrogenations to build the ring with high enantiomeric excess. nih.gov | Represents the state-of-the-art for controlling stereochemistry but requires the development of highly specialized catalysts. nih.gov |

Overview of Research Trajectories for Similar Chemical Architectures

De Novo Synthesis Strategies for Piperidine (B6355638) Ring Formation

De novo synthesis offers the flexibility to construct the piperidine ring with the desired substitution pattern from acyclic precursors. These strategies are crucial for accessing novel and complex fluorinated piperidine derivatives.

Ring-closure and annulation reactions are fundamental to the synthesis of the piperidine core, involving the formation of one or more C-N or C-C bonds to complete the six-membered ring.

Intramolecular cyclization is a powerful strategy that involves the ring closure of a linear precursor containing both the nitrogen atom and the requisite carbon chain. Various methods have been employed to effect this transformation.

Radical Cyclization : Radical-mediated cyclization of unsaturated amines offers a route to piperidine derivatives. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. mdpi.com

Reductive Hydroamination/Cyclization : The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides a pathway to piperidine rings. mdpi.com This can be initiated by acid-mediated functionalization of the alkyne, leading to an iminium ion that undergoes subsequent reduction.

Hydride Transfer/Cyclization : The cyclization of amides bearing an alkene group can be induced by hydride transfer, efficiently forming piperidines with tertiary amino groups. mdpi.com

Metathesis Reactions : Ring-closing metathesis (RCM) has proven to be a versatile tool for the synthesis of various heterocyclic rings, including piperidines. thieme-connect.com For example, the RCM of diallylic substrates using a Grubbs second-generation catalyst can produce tetrahydropyridines, which can be further functionalized to yield trifluoromethylated piperidine amino acids. thieme-connect.com

| Cyclization Method | Catalyst/Reagent | Precursor Type | Product | Reference |

| Radical Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Piperidines | mdpi.com |

| Reductive Hydroamination | Acid | Alkynes | Piperidines | mdpi.com |

| Hydride Transfer | - | Alkene-bearing amides | Piperidines | mdpi.com |

| Ring-Closing Metathesis | Grubbs 2nd Gen. Catalyst | Diallylic substrates | Tetrahydropyridines | thieme-connect.com |

Intermolecular cycloaddition reactions, where two or more components combine to form the cyclic structure, provide a convergent approach to piperidine synthesis.

[4+2] Cycloadditions (Aza-Diels-Alder Reactions) : The aza-Diels-Alder reaction is a prominent method for constructing the piperidine ring. mdpi.com This reaction involves a 1-azadiene and a dienophile. For instance, the reaction between an azadiene and an alkene can yield trifluoromethyl-piperidines with good diastereoselectivity. mdpi.com N-alkenyl iminium ions can also act as 2-azadienes in [4+2] cycloadditions with alkenes to form tetrahydropyridinium ions, which can be trapped in situ by a nucleophile to afford complex piperidines. acs.org

[3+3] Cycloaddition : The formal [3+3] cycloaddition of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex has been reported for the synthesis of functionalized piperidines. whiterose.ac.uk

[3+2] Cycloaddition : A gold-catalyzed tandem acyloxy migration/intramolecular [3+2] cycloaddition of enynyl esters has been developed, providing an efficient route to polyfunctional piperidines. nih.gov

| Cycloaddition Type | Reactants | Catalyst | Key Intermediate/Product | Reference |

| [4+2] Aza-Diels-Alder | 1-Azadiene, Alkene | - | Trifluoromethyl-piperidines | mdpi.com |

| [4+2] Aza-Diels-Alder | N-Alkenyl iminium ion, Alkene | - | Tetrahydropyridinium ion | acs.org |

| [3+3] Cycloaddition | Activated aziridine, Pd-TMM complex | Palladium | Functionalized piperidines | whiterose.ac.uk |

| [3+2] Cycloaddition | Enynyl ester | Gold | Polyfunctional piperidines | nih.gov |

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. researchgate.nettandfonline.com This strategy is highly efficient for generating molecular diversity.

A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This approach utilizes a functionalized dienolate and leads to a chiral 2,3-dihydropyridinone intermediate, which serves as a versatile precursor for various piperidine compounds. rsc.org

A four-component synthesis of piperidine-containing pyridinium (B92312) salts with three stereogenic centers has been reported, involving dicyano-substituted olefins, aromatic aldehydes, pyridinium halides, and ammonium (B1175870) acetate. mathnet.ru

A pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed for the synthesis of highly functionalized piperidines. acs.org

Reductive amination is a cornerstone of C-N bond formation and plays a significant role in piperidine synthesis. researchgate.net It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced.

Intramolecular Reductive Amination : This approach is widely used for the synthesis of polyhydroxy piperidine azasugars from carbohydrate precursors. researchgate.net The process involves the cyclization of a precursor containing both an amine and a carbonyl or a group that can be converted to a carbonyl.

Intermolecular Reductive Amination : This involves the condensation of an amine with a dicarbonyl compound or its equivalent. The use of borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com

Ring-Closure and Annulation Reactions

Introduction of Trifluoromethyl Groups into Piperidine Scaffolds

An alternative strategy involves the direct trifluoromethylation of a pre-formed piperidine or pyridine (B92270) ring.

The synthesis of 2-(trifluoromethyl)piperidine (B127925) was first achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (B91410) (HF). mdpi.com A similar approach using SF4 has been patented for the preparation of various trifluoromethyl piperidine compounds from piperidinecarboxylic acids. google.com

The hydrogenation of fluorinated pyridines is a direct route to fluorinated piperidines. nih.gov Rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.govsciencedaily.com Heterogeneous palladium catalysts have also been employed for the cis-selective hydrogenation of fluoropyridines, tolerating other aromatic systems. nih.govacs.org The synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones has been accomplished via an aldol (B89426) condensation, demonstrating the construction of piperidones with multiple trifluoromethyl groups. nih.gov

Direct Trifluoromethylation Methods

Direct methods for introducing trifluoromethyl (CF3) groups are highly sought after for their efficiency. While methods for the specific synthesis of this compound are not extensively documented, several strategies exist for the direct trifluoromethylation of analogous piperidine and pyridine precursors.

One notable approach is the Mannich reaction, which has demonstrated a strong capability for introducing a trifluoromethyl group into saturated heterocyclic compounds, particularly at the α-position (the carbon atom adjacent to the nitrogen). benthamdirect.comresearchgate.net This reaction typically involves the condensation of an amine, an enolizable carbonyl compound, and a source of the trifluoromethyl group.

Another strategy involves the direct C-H activation of a pre-formed piperidine ring. For instance, a ruthenium-catalyzed mono-arylation of saturated cyclic amines has been achieved using a pyridine directing group. core.ac.uk To prevent undesired bis-arylation, a bulky substituent, such as a trifluoromethyl group, on the directing pyridine ring was found to be essential. core.ac.uk This highlights a method where a CF3 group plays a crucial role in directing the functionalization of the piperidine scaffold.

Furthermore, the synthesis of α-trifluoromethylpiperidine derivatives can be achieved from trifluoromethylimines. These imines can undergo various transformations, including cycloadditions, to construct the piperidine ring with the CF3 group already in place. mdpi.com

Precursor Functionalization and Fluorination Cascades

This strategy involves the multi-step transformation of a functionalized precursor, where the fluorine atoms are introduced as part of a reaction cascade. A powerful example is the synthesis of fluorine-containing piperidine γ-amino acid derivatives starting from an unsaturated bicyclic γ-lactam. jyu.firesearchgate.net

The core of this methodology is a two-stage process:

Oxidative Ring Opening: The carbon-carbon double bond of the bicyclic lactam is cleaved through oxidation. This step generates a highly reactive diformyl intermediate. researchgate.net

Double Reductive Amination/Ring Closure: The diformyl intermediate is then reacted with various fluoroalkylamines. This triggers a cascade of double reductive amination and cyclization to form the desired fluorinated piperidine ring. jyu.firesearchgate.net

This method offers excellent stereocontrol, as the stereochemistry of the final product is dictated by the chiral centers present in the starting lactam. jyu.fi The process has been successfully applied to produce a variety of piperidines with different fluoroalkyl and perfluoroalkyl substituents. jyu.fi

Oxidative Desulfurization and Fluorination Routes

The oxidative desulfurization-fluorination of thioethers represents a specialized yet effective method for synthesizing fluorinated nitrogen-containing heterocycles. rsc.org This protocol has been successfully used to prepare (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine from prolinol-derived thioethers. rsc.org

Interestingly, when this method was applied to a prolinol derivative in an attempt to create a (fluoromethyl)pyrrolidine, a ring expansion occurred, yielding (3R)-3-fluoro-N-tosylpiperidine as the main product. rsc.org This highlights the potential of this reaction not only for fluorination but also for constructing the piperidine ring itself from a five-membered ring precursor.

Stereoselective Synthesis and Diastereocontrol

Controlling the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry. For fluorinated piperidines, stereoselectivity is crucial as the spatial orientation of the fluorine atoms can significantly influence the molecule's biological activity. nih.gov

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis offers an elegant approach to constructing chiral piperidine rings, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. Numerous methods have been developed, often relying on transition metal catalysts. nih.govsnnu.edu.cnacs.orgresearchgate.net

A rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition has been developed to produce polysubstituted piperidines. nih.gov This method brings together three components—an alkyne, an alkene, and an isocyanate—where two are linked by a cleavable tether, to construct the piperidine scaffold with high enantioselectivity. nih.gov Subsequent hydrogenation of the product proceeds with high diastereoselectivity, allowing access to complex piperidinol structures. nih.gov

Another powerful strategy is the aza-Diels-Alder reaction, which can be performed asymmetrically using organocatalysts to construct ring-fused piperidine derivatives with excellent stereoselectivity. rsc.org

Transition Metal-Catalyzed Hydrogenation of Pyridinium Salts

The hydrogenation of readily available pyridine derivatives is one of the most direct routes to piperidines. nih.gov However, the aromaticity of pyridines makes this reduction challenging and often leads to side reactions like hydrodefluorination. nih.govacs.org Converting the pyridine to a pyridinium salt activates the ring, making it more susceptible to reduction. dicp.ac.cn

Recent advancements have focused on the catalytic asymmetric hydrogenation of these activated precursors:

Palladium Catalysis: A robust method using a heterogeneous palladium catalyst (Pd(OH)2 on carbon) in the presence of a Brønsted acid has been developed for the cis-selective hydrogenation of fluoropyridines. nih.govacs.org This protocol is tolerant of air and moisture and prevents hydrodefluorination, providing access to a wide array of (multi)fluorinated piperidines with good yields and high diastereoselectivity. nih.govacs.org

Rhodium Catalysis: Rhodium catalysts have been employed in a novel asymmetric reductive transamination (ART) of pyridinium salts. dicp.ac.cnresearchgate.net In this process, a chiral primary amine is used to replace the original nitrogen atom of the pyridine ring during a transfer hydrogenation reaction, inducing chirality in the final piperidine product with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net This method is particularly valuable for synthesizing chiral fluoropiperidines without the need for hydrogen gas or complex chiral ligands. dicp.ac.cn A dearomatization–hydrogenation (DAH) process using rhodium also provides access to all-cis-(multi)fluorinated piperidines. nih.gov

The table below summarizes the results for the palladium-catalyzed hydrogenation of various fluoropyridines.

| Entry | Starting Pyridine | Protecting Group | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 3-Fluoropyridine | Cbz | Cbz-3-fluoropiperidine | 85 | >99:1 |

| 2 | 3-Fluoropyridine | Fmoc | Fmoc-3-fluoropiperidine | 76 | >99:1 |

| 3 | 3-Fluoropyridine | Boc | Boc-3-fluoropiperidine | 81 | >99:1 |

| 4 | 3,5-Difluoropyridine | Cbz | Cbz-3,5-difluoropiperidine | 30 | >99:1 |

| 5 | 2-Fluoro-5-picoline | Cbz | Cbz-2-fluoro-5-methylpiperidine | 67 | 93:7 |

Data sourced from a study on heterogeneous palladium-catalyzed hydrogenation. nih.govacs.org Cbz = Benzyloxycarbonyl, Fmoc = Fluorenylmethyloxycarbonyl, Boc = tert-Butoxycarbonyl.

Chiral Ligand-Mediated Transformations

The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

In the context of fluorinated piperidine synthesis, chiral ligands are instrumental:

Rhodium-Catalyzed Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction has been used for the synthesis of enantioenriched 3-substituted piperidines. snnu.edu.cn This key step, which involves the carbometalation of a dihydropyridine (B1217469) intermediate, utilizes a chiral ligand to achieve high enantioselectivity. snnu.edu.cn

Rhodium-Catalyzed Cycloaddition: The asymmetric [2+2+2] cycloaddition for piperidinol synthesis relies on a rhodium(I) catalyst paired with a chiral ligand to control the stereochemistry of the initial ring-forming step. nih.gov

Iridium-Catalyzed Hydrogenation: The enantioselective hydrogenation of N-iminopyridinium ylides has been achieved using iridium catalysts. acs.org The success of this method was dependent on optimizing the electronic properties of the catalyst through modifications of the chiral ligand. acs.org

The development of these advanced synthetic methodologies continues to expand the toolbox available to chemists, enabling the construction of complex and stereochemically defined molecules like this compound and its valuable fluorinated analogues.

Diastereoselective Ring Expansion Strategies

Diastereoselective ring expansion offers a powerful method for accessing substituted piperidines from smaller, more readily available cyclic precursors. A notable strategy involves the indirect functionalization of a piperidine ring at the C3 position through the reductive ring-opening of a cyclopropane (B1198618) intermediate. nih.gov This approach circumvents the electronic deactivation at the C3 position, which complicates direct C-H functionalization. nih.gov

The process begins with the asymmetric cyclopropanation of an N-protected tetrahydropyridine. This is followed by a highly regio- and stereoselective reductive opening of the resulting bicyclic system. For instance, the use of Et₃SiH and BF₃·Et₂O facilitates the ring expansion and concomitant removal of an N-Boc protecting group, yielding C3-substituted piperidines as single diastereomers with high diastereomeric ratios (>30:1 d.r.). nih.gov The stereochemistry of the final product is dictated by the initial cyclopropanation step, demonstrating retention of the induced asymmetry. nih.gov This method highlights how a smaller ring can be effectively "expanded" into the desired piperidine core while establishing the stereochemistry at what will become the C2 and C3 positions. While not explicitly detailed for the 2,3-bis(trifluoromethyl) derivative, this strategy is applicable to the synthesis of analogous C2, C3-disubstituted piperidines.

Control over Relative and Absolute Stereochemistry at C2 and C3 Positions

Achieving precise control over both the relative (cis/trans) and absolute (R/S) stereochemistry at the C2 and C3 positions is paramount for synthesizing specific isomers of fluorinated piperidines. Several key strategies have been developed to address this challenge.

One of the most direct and robust methods is the stereoselective hydrogenation of substituted pyridine precursors. acs.orgnih.gov Heterogeneous catalysis, for example using palladium on carbon (Pd/C), enables the cis-selective hydrogenation of appropriately substituted fluoropyridines. acs.orgnih.gov This approach is powerful because it transforms readily available and often inexpensive flat aromatic precursors into saturated heterocyclic structures with a defined relative stereochemistry. acs.org The reaction's utility has been demonstrated in the synthesis of a variety of (multi)fluorinated piperidines, often with high diastereoselectivity. acs.orgnih.gov For enantioenriched products, this method can be adapted by starting with a chiral precursor or by resolving the final product. acs.org

Another powerful technique involves using chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, "asymmetric electrophilic α-amidoalkylation" reactions employing a chiral alkylaminocarbonyl unit as an auxiliary can produce 2-substituted piperidine derivatives stereoselectively. researchgate.net The stereochemical course of the reaction is effectively controlled by the chiral auxiliary, which can later be removed. Similarly, enantiopure cis- and trans-piperidine-2,3-dicarboxylic acids have been synthesized from the same chiral inductor, 2-phenylglycinol, showcasing how a single chiral source can be used to access different diastereomers through procedural modifications. researchgate.net

Intramolecular reactions, such as the Mannich reaction, also provide excellent stereocontrol. An intramolecular Mannich reaction of an optically active ω-amino α,β-unsaturated ketone has been used to produce a 2-trifluoromethyl-substituted piperidine with a high diastereoselectivity of 94:6 in favor of the cis-isomer. mdpi.com Furthermore, palladium-catalyzed C-H arylation using an aminoquinoline auxiliary at the C3 position has been shown to produce cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org Epimerization can then be employed to access the corresponding trans-isomers, providing a route to both diastereomers. acs.org

Table 1: Selected Methodologies for Stereocontrol in Piperidine Synthesis

| Methodology | Key Reagents/Features | Stereochemical Outcome | Target | Ref |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Fluoropyridine, Pd/C, H₂ | cis-Diastereoselectivity | (Multi)fluorinated Piperidines | acs.orgnih.gov |

| Chiral Auxiliary | 2-Phenylglycinol | Enantiopure cis and trans isomers | Piperidine-2,3-dicarboxylic acids | researchgate.net |

| Intramolecular Mannich | Optically active ω-amino α,β-unsaturated ketone | High cis-diastereoselectivity (94:6) | 2-Trifluoromethylpiperidine | mdpi.com |

| Directed C-H Arylation | Aminoquinoline auxiliary at C3, Pd-catalyst | High cis-diastereoselectivity | C3,C4-Disubstituted Piperidines | acs.org |

Modular Synthesis and Divergent Pathways

Modular and divergent synthetic strategies are highly valuable as they allow for the creation of a library of related compounds from a common intermediate, facilitating structure-activity relationship studies. rsc.orgnih.gov These approaches are characterized by building-block-like assembly and the ability to introduce diversity at various points in the synthetic sequence.

A modular approach to 2,4,6-trisubstituted piperidines has been developed using Type II Anion Relay Chemistry (ARC). nih.gov This strategy allows for the convergent assembly of the piperidine scaffold from three distinct components, enabling stereochemical and functional diversification at the C2 and C6 positions from the outset. nih.gov The use of dithiane groups in the building blocks provides synthetic handles for further chemoselective modifications, such as regioselective removal and reduction to introduce additional diversity. nih.gov

Divergent synthesis is often achieved by functionalizing a common core structure. For example, a 2-chloro-4(3H)-quinazolinone scaffold was N-alkylated and then subjected to C2-amination with various amines, including piperidine. rsc.org Subsequent amide bond formation using different phenethylamines generated a library of unique compounds, demonstrating a divergent pathway from a central intermediate. rsc.org

In the context of fluorinated piperidines, a divergent approach could start with a core piperidine ring that is selectively functionalized. The synthesis of positional analogues of methylphenidate illustrates this principle, where catalyst and protecting group choice directs C-H functionalization to the C2, C3, or C4 positions of the piperidine ring at will. nih.gov This selective functionalization of a common piperidine core allows for a divergent synthesis of a small library of analogues. nih.gov Such modular and divergent strategies are essential for efficiently exploring the chemical space around the this compound core.

Reactions at the Piperidine Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen is central to its basicity and nucleophilicity, properties that are significantly attenuated by the presence of two adjacent trifluoromethyl groups. This reduced reactivity presents unique challenges and opportunities in the functionalization of the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The N-alkylation and N-acylation of piperidines are fundamental transformations for the synthesis of a vast array of functionalized derivatives. However, the reduced nucleophilicity of the nitrogen in this compound, due to the strong inductive effect of the CF3 groups, necessitates more forcing reaction conditions compared to their non-fluorinated counterparts.

Standard N-alkylation procedures often involve the reaction of the piperidine with an alkyl halide in the presence of a base. For electron-deficient piperidines, stronger bases and more reactive electrophiles may be required to achieve satisfactory yields. Similarly, N-acylation, typically performed with acyl chlorides or anhydrides, may require the use of catalysts or more forcing conditions to overcome the decreased reactivity of the nitrogen atom.

A study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, which share the feature of having multiple trifluoromethyl groups influencing the piperidine core, demonstrated that N-acylation could be achieved via aldol condensation, suggesting that with appropriate synthetic design, functionalization of the nitrogen is feasible.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Electron-Deficient Piperidines

| Transformation | Reagents and Conditions | Substrate Scope | Notes |

| N-Alkylation | Alkyl halide, K2CO3, DMF, room temp. to elevated temp. | General piperidines | Yields may be lower for highly electron-deficient piperidines. |

| Reductive amination with aldehydes/ketones, NaBH(OAc)3 | Broad | A milder alternative to direct alkylation with halides. | |

| N-Acylation | Acyl chloride or anhydride, Et3N, CH2Cl2, 0 °C to room temp. | General piperidines | Catalysts like DMAP may be necessary for less reactive amines. |

| Aldol condensation followed by cyclization | Specific to piperidinone synthesis | Demonstrates N-functionalization in complex trifluoromethylated systems. |

N-Protection and Deprotection Strategies

The protection of the piperidine nitrogen is a crucial step in many multi-step syntheses to prevent unwanted side reactions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The electronic environment of the this compound nitrogen can influence the stability of these protecting groups and the conditions required for their removal.

The introduction of a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. For sterically hindered or electron-deficient amines, this reaction may require elevated temperatures or the use of a more potent catalyst.

Deprotection of the N-Boc group is commonly accomplished with strong acids such as trifluoroacetic acid (TFA). In the presence of other acid-sensitive functional groups, milder conditions or alternative methods like thermal deprotection may be necessary. The stability of the C-F bonds in the trifluoromethyl groups is generally high, allowing for standard acidic deprotection protocols.

The Cbz group, another widely used protecting group, is typically removed by catalytic hydrogenolysis. This method is generally mild and compatible with a wide range of functional groups, including trifluoromethyl groups. A newer method for N-Cbz deprotection using aluminum chloride in a fluorinated solvent offers a non-hydrogenation alternative that is tolerant of reducible functional groups nih.gov.

Table 2: Common N-Protection and Deprotection Strategies

| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality and Compatibility |

| Boc | (Boc)2O, base (e.g., Et3N, DMAP), solvent (e.g., CH2Cl2, THF) | Strong acid (e.g., TFA, HCl in dioxane) or thermal conditions | Stable to bases, nucleophiles, and catalytic hydrogenation. |

| Cbz | Cbz-Cl, base (e.g., NaHCO3, Et3N), solvent (e.g., CH2Cl2, H2O) | Catalytic hydrogenolysis (H2, Pd/C) or AlCl3/HFIP | Stable to acidic and basic conditions. Cleaved by reduction. |

Formation of N-Trifluoromethylated Derivatives

The direct attachment of a trifluoromethyl group to the piperidine nitrogen atom can further modulate the compound's biological and physicochemical properties. The synthesis of N-CF3 compounds has been a significant challenge, but recent advances have provided several effective methods for the N-trifluoromethylation of secondary amines.

One promising approach involves the use of electrophilic trifluoromethylating reagents, such as hypervalent iodine reagents (e.g., Togni's or Umemoto's reagents) researchgate.netnih.govrsc.org. These reagents can deliver a "CF3+" equivalent to the nucleophilic nitrogen of the piperidine. Another innovative method utilizes carbon disulfide and silver fluoride to achieve N-trifluoromethylation in a one-pot reaction nih.govquora.com. These modern synthetic strategies could potentially be applied to this compound to generate its N-trifluoromethylated derivative.

Reactions at the Piperidine Carbon Skeleton

The presence of the two trifluoromethyl groups also significantly impacts the reactivity of the carbon atoms within the piperidine ring. The strong C-F bonds are generally unreactive, but the carbons to which they are attached, as well as adjacent C-H bonds, can be susceptible to specific transformations.

Functionalization of Trifluoromethylated Carbon Centers

Direct functionalization of the trifluoromethylated carbon centers is challenging due to the high strength of the C-F bond. However, reactions involving C-H bond functionalization adjacent to the trifluoromethyl groups are more feasible. The electron-withdrawing nature of the CF3 groups can activate adjacent C-H bonds towards deprotonation or radical abstraction.

Palladium-catalyzed C(sp3)–H arylation has been demonstrated for the functionalization of piperidines at various positions, often guided by a directing group on the nitrogen acs.org. While specific examples for this compound are not prevalent, these methods offer a potential pathway for introducing substituents onto the carbon skeleton.

Ring-Opening and Rearrangement Reactions

The high stability of the perfluorinated groups generally imparts considerable stability to the piperidine ring. However, under certain conditions, ring-opening and rearrangement reactions can occur, often facilitated by the presence of other functional groups.

A notable example is the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines. This transformation proceeds through an aziridinium (B1262131) intermediate, demonstrating that the presence of a trifluoromethyl group can influence the course of skeletal rearrangements researchgate.net. While this example does not feature a 2,3-bis(trifluoromethyl) substitution pattern, it highlights a potential reactivity pathway for appropriately functionalized derivatives. Thermal rearrangements of certain piperidine derivatives, such as N-oxides, have also been reported, although the influence of trifluoromethyl groups on such reactions is not well-documented researchgate.netresearchgate.netjst.go.jp.

Influence of Fluorine Atoms on Site Selectivity and Reactivity

The presence of two trifluoromethyl groups at the C2 and C3 positions of the piperidine ring dramatically alters its chemical reactivity compared to the parent heterocycle. This influence is primarily a combination of strong inductive effects and significant steric hindrance.

Electronic Effects: The trifluoromethyl group (CF3) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov The placement of two such groups adjacent to the ring nitrogen has a profound impact on the amine's basicity. The strong inductive electron withdrawal deactivates the nitrogen atom, significantly lowering its pKa and reducing its nucleophilicity. This deactivation makes many standard reactions involving the nitrogen lone pair, such as alkylation or acylation, more challenging to achieve.

Furthermore, the C-H bonds on the piperidine ring are electronically influenced. The C2 position is electronically activated by the adjacent nitrogen, but this is counteracted by the CF3 group. The C3 position is strongly deactivated by the inductive effect of the adjacent nitrogen and its own CF3 substituent. nih.govd-nb.info Consequently, the C4, C5, and C6 positions become more likely targets for electrophilic or radical functionalization, as they are less electronically deactivated. researchgate.net

Steric Effects: The bulky nature of the two vicinal trifluoromethyl groups creates a sterically congested environment around one side of the piperidine ring. This steric hindrance can control the trajectory of incoming reagents, leading to high site selectivity and diastereoselectivity in reactions. Functionalization will preferentially occur at the less hindered positions of the ring, such as C5 and C6, or on the nitrogen atom if its nucleophilicity can be overcome.

Table 1: Comparison of Basicity (pKa) in Piperidine Derivatives (Note: Specific pKa data for this compound is not readily available in the literature; the table illustrates the general trend of decreasing basicity with fluorination.)

| Compound | pKa of Conjugate Acid | Key Feature |

| Piperidine | ~11.2 | Unsubstituted |

| 4-Fluoropiperidine | Lower than piperidine | Single fluorine substitution |

| 2-(Trifluoromethyl)piperidine | Significantly lower than piperidine | Single CF3 group |

| This compound | Expected to be very low | Two vicinal CF3 groups |

Derivatization for Enhanced Scaffold Diversity

Despite the challenges posed by the electronic deactivation and steric bulk, the derivatization of the this compound scaffold is crucial for exploring its potential in areas like drug discovery. Synthetic efforts focus on developing robust methods for carbon-carbon bond formation, heteroatom functionalization, and subsequent modifications to build a library of diverse molecular architectures. nih.gov Such diversity-oriented synthesis allows for a systematic investigation of structure-activity relationships. researchgate.net

Forming new carbon-carbon bonds on the this compound core requires overcoming the electronic deactivation of the ring. Direct C-H functionalization is a modern and powerful tool for this purpose.

N-Alkylation and Arylation: While the nitrogen is deactivated, N-functionalization with highly reactive electrophiles like benzyl (B1604629) bromides or activated aryl halides (e.g., via Buchwald-Hartwig amination) can be achieved, often requiring stronger bases or higher temperatures.

C-H Functionalization: Directing group strategies may be necessary to achieve site-selective C-H activation. researchgate.net Given the electronic profile, metal-catalyzed C-H functionalization (e.g., using rhodium or palladium catalysts) would likely favor the C4 and C5 positions, which are more electronically neutral and sterically accessible compared to C2, C3, and C6. nih.govresearchgate.net For instance, lithiation followed by reaction with an electrophile is a potential, though challenging, route. researchgate.net

Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Potential Site(s) | Reagents & Conditions | Challenges |

| N-Alkylation | Nitrogen | Alkyl halide, NaH, DMF | Reduced nucleophilicity of N |

| N-Arylation | Nitrogen | Aryl halide, Pd catalyst, ligand, base | Requires forcing conditions |

| C-H Arylation | C4, C5 | Aryl halide, Pd catalyst, directing group | Site selectivity, ring deactivation |

| Friedel-Crafts Acylation | Unlikely | Acyl chloride, Lewis acid | Severe ring deactivation |

Introducing heteroatoms (O, N, S) provides another avenue for scaffold diversification, primarily focusing on the piperidine nitrogen.

N-Acylation/Sulfonylation: The reaction of the piperidine with acyl chlorides or sulfonyl chlorides can proceed to form amides and sulfonamides, respectively. These reactions are generally feasible as they are driven by the high reactivity of the electrophile and the formation of a stable product. The resulting amides and sulfonamides are valuable for modulating the molecule's properties.

Oxidative Functionalization: Advanced methods involving photocatalysis or metal catalysis could potentially be used for the introduction of hydroxyl groups at the less deactivated C-H bonds of the ring, although this remains a synthetic challenge. acs.org

Table 3: Potential Heteroatom Functionalization Reactions

| Reaction Type | Site | Reagents | Resulting Functional Group |

| N-Acylation | Nitrogen | Acetyl chloride, base | N-acetyl |

| N-Sulfonylation | Nitrogen | Tosyl chloride, base | N-tosyl |

| N-Amination | Nitrogen | O-(Diphenylphosphinyl)hydroxylamine | N-amino |

Post-synthetic modification (PSM) is a powerful strategy where functional groups, installed during initial derivatization, are further transformed to generate additional diversity without altering the core scaffold. hilarispublisher.comrsc.org This approach avoids the need to re-synthesize complex molecules from scratch. mdpi.com

For a this compound derivative, this could involve:

Amide Coupling: If a derivative with a carboxylic acid pendant group is synthesized (e.g., attached at the nitrogen), this acid can be coupled with a diverse range of amines to create a library of amides.

Cross-Coupling: An N-aryl halide derivative could undergo further Suzuki, Sonogashira, or other cross-coupling reactions at the halide position on the appended aryl ring.

Click Chemistry: An azide (B81097) or alkyne handle could be introduced onto the scaffold, allowing for subsequent copper-catalyzed or strain-promoted cycloaddition reactions with a wide variety of partners.

This multi-stage diversification allows for the rapid generation of a large number of analogues from a single, advanced intermediate, which is highly valuable for chemical biology and medicinal chemistry programs.

Elucidation of Chiral Centers and Stereoisomerism

The structure of this compound contains two chiral centers at the carbon atoms in positions 2 and 3, as both are tetrahedral carbons bonded to four different substituent groups. youtube.com The presence of n distinct chiral centers in a molecule can result in a maximum of 2n stereoisomers. libretexts.orgyoutube.com For this compound, with two chiral centers, a maximum of four stereoisomers is possible. libretexts.org

These stereoisomers exist as two pairs of enantiomers. The enantiomeric pairs are (2R,3R)- and (2S,3S)-2,3-bis(trifluoromethyl)piperidine, and (2R,3S)- and (2S,3R)-2,3-bis(trifluoromethyl)piperidine. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair (e.g., between the RR and RS isomers) is diastereomeric. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.orglibretexts.org

The specific spatial arrangement of the trifluoromethyl groups relative to each other and to the piperidine ring defines the absolute configuration of each stereoisomer, designated by the Cahn-Ingold-Prelog (R/S) notation.

Table 1: Possible Stereoisomers of this compound This table is interactive. Click on the headers to sort.

| Configuration at C2 | Configuration at C3 | Stereochemical Relationship |

|---|---|---|

| R | R | Enantiomer of (2S, 3S) |

| S | S | Enantiomer of (2R, 3R) |

| R | S | Enantiomer of (2S, 3R) |

| S | R | Enantiomer of (2R, 3S) |

| R,R | R,S | Diastereomers |

| S,S | S,R | Diastereomers |

Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation)

The piperidine ring, like cyclohexane, is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and lowest-energy conformation is the chair form. acs.org In this conformation, the carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, reducing angle strain.

In the chair conformation, substituents on the ring can occupy two distinct types of positions:

Axial (a): Bonds are parallel to the principal C3 axis of the ring, pointing up or down.

Equatorial (e): Bonds point out from the "equator" of the ring, roughly perpendicular to the main axis.

The chair conformation can undergo a process of ring inversion or "ring-flipping," where one chair form converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. Generally, chair conformations that place bulky substituents in the more spacious equatorial positions are energetically favored to avoid steric hindrance, particularly 1,3-diaxial interactions.

Influence of Trifluoromethyl Groups on Ring Conformation and Dynamics

The two trifluoromethyl (-CF3) groups at the C2 and C3 positions have a profound influence on the conformational equilibrium of the piperidine ring. The trifluoromethyl group is considerably larger than a hydrogen atom and exerts significant steric demand. Consequently, there is a strong energetic preference for these groups to occupy equatorial positions to minimize destabilizing steric interactions.

In the case of the trans diastereomers, (2R,3R)- and (2S,3S)-2,3-bis(trifluoromethyl)piperidine, a chair conformation can exist where one CF3 group is axial and the other is equatorial (a,e) or, after a ring flip, equatorial and axial (e,a). However, for the cis diastereomers, (2R,3S)- and (2S,3R)-2,3-bis(trifluoromethyl)piperidine, the substituents can be either both axial (a,a) or both equatorial (e,e). The diaxial conformation would be highly unstable due to severe 1,3-diaxial steric clashes. Therefore, the cis isomers are expected to exist almost exclusively in the diequatorial (e,e) chair conformation.

The conformational behavior of fluorinated piperidines is a complex interplay of steric factors, electrostatic interactions, and hyperconjugation. nih.gov While steric repulsion is a dominant factor favoring the equatorial position for bulky CF3 groups, electrostatic and hyperconjugative effects can sometimes stabilize axial positions for single, smaller fluorine substituents. nih.gov For the large CF3 groups in this compound, the steric hindrance is the primary determinant, strongly favoring diequatorial arrangements in the most stable conformer of the cis isomer.

Experimental Determination of Stereochemical Configuration (e.g., X-ray Crystallography)

The definitive determination of the solid-state stereochemical configuration and conformational preferences of molecules like this compound is achieved through single-crystal X-ray crystallography. This technique provides precise three-dimensional coordinates of the atoms in a crystal lattice, allowing for the unambiguous assignment of both relative and absolute stereochemistry (for chiral crystals) and the direct observation of bond lengths, bond angles, and torsional angles that define the ring's conformation. researchgate.net While a specific crystal structure for this compound is not detailed in the provided results, this method remains the gold standard for such structural elucidation. researchgate.net

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. For fluorinated piperidines, NMR studies, including the analysis of vicinal coupling constants such as 3J(19F,1H), can provide critical information about the dihedral angles between coupled nuclei. nih.gov These angles are directly related to the geometry of the ring, allowing researchers to deduce the preferred chair conformation and the axial or equatorial orientation of the substituents in the solution state. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, including its most stable three-dimensional arrangement and electronic characteristics.

Density Functional Theory (DFT) is a preferred method for investigating the structural and electronic properties of piperidine (B6355638) derivatives due to its balance of computational cost and accuracy. researchgate.net For fluorinated piperidines, DFT calculations, often using functionals like M06-2X with a robust basis set such as def2-QZVPP, have been successfully employed to predict ground state geometries that align well with experimental observations. nih.gov

In the case of 2,3-Bis(trifluoromethyl)piperidine, DFT would be used to optimize the molecule's geometry, calculating bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred chair conformation of the piperidine ring and the spatial orientation of the two trifluoromethyl (CF₃) groups. The introduction of CF₃ groups significantly impacts the electronic distribution and geometry. For instance, studies on similar molecules have shown that the addition of a CF₃ group can lower the Highest Occupied Molecular Orbital (HOMO) energy level, influencing the molecule's reactivity. researchgate.net DFT calculations also help in understanding the nature of intermolecular interactions, which are crucial for crystal packing and material properties. researchgate.net

| Computational Method | Typical Application for Fluorinated Piperidines | Predicted Properties | Reference |

|---|---|---|---|

| DFT (e.g., M06-2X/def2-QZVPP) | Ground state geometry optimization | Bond lengths, bond angles, dihedral angles, electronic distribution | nih.gov |

| DFT (e.g., B3LYP/6-31G(d)) | Conformational analysis, rotational barriers | Relative energies of conformers, energy landscapes | nih.gov |

| PCM (Polarizable Continuum Model) | Inclusion of solvent effects in DFT calculations | Conformational preferences in solution, solvation energy | nih.govnih.gov |

| TD-DFT | Prediction of electronic excitation energies | UV-Vis absorption spectra, analysis of chemical enhancement in SERS | mdpi.com |

The conformational behavior of fluorinated piperidines is complex, governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. nih.gov For this compound, the piperidine ring is expected to exist in a chair conformation, but the two CF₃ substituents can adopt various axial (ax) or equatorial (eq) positions, leading to several diastereomeric conformers (e.g., 2-eq,3-eq; 2-ax,3-eq; 2-eq,3-ax; 2-ax,3-ax).

Computational studies on simpler 2-(trifluoromethyl)piperidine (B127925) show that the bulky CF₃ group has a strong preference for the equatorial position to minimize steric strain (A-value). However, an axial CF₃ group can be stabilized by the anomeric effect, a hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital (σ) of the C-CF₃ bond. This n → σC-CF₃ interaction is maximal when the lone pair is anti-periplanar to the C-CF₃ bond. In this compound, these effects would be compounded. A conformational analysis would involve calculating the relative energies of all possible conformers to identify the most stable arrangements. The energy difference between conformers is often small, and the preferred conformation can be influenced by the orientation of the N-H bond and by solvent effects, with polar solvents potentially favoring more polar conformers. nih.govnih.gov

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors | Reference |

|---|---|---|---|

| Equatorial-CF₃ / Axial-NH | 0 (Reference) | Minimizes steric strain from the bulky CF₃ group. Generally the most stable conformer. | |

| Axial-CF₃ / Equatorial-NH | ~1.0 - 2.5 | Stabilized by anomeric effect (n → σ*C-CF₃), but destabilized by 1,3-diaxial steric interactions. | |

| Equatorial-CF₃ / Equatorial-NH | Higher Energy | Less stable due to unfavorable orientation of the N-H bond relative to the ring. | |

| Axial-CF₃ / Axial-NH | Highest Energy | Highly destabilized by both steric clashes and unfavorable N-H orientation. |

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and calculating energy barriers, thereby explaining observed outcomes.

For reactions involving the synthesis or transformation of this compound, transition state (TS) analysis can elucidate the reaction mechanism and factors controlling selectivity. A common synthetic route to α-trifluoromethyl piperidines involves the ring expansion of trifluoromethylated prolinol derivatives. mdpi.com This process is proposed to proceed through a bicyclic aziridinium (B1262131) ion intermediate. mdpi.comresearchgate.net The subsequent ring-opening by a nucleophile can occur at two different positions. researchgate.net

Computational modeling, specifically TS analysis, can calculate the activation energies for nucleophilic attack at each potential site of the aziridinium ion. By comparing the energy barriers of the competing transition states, researchers can predict and rationalize the regioselectivity of the reaction. These calculations would likely show that the presence of the CF₃ groups electronically influences the stability of the transition states, directing the nucleophile to a specific carbon atom. mdpi.comresearchgate.net

Beyond analyzing known reactions, computational modeling can predict and optimize new reaction pathways. purdue.edu For the synthesis of this compound, various cyclization or ring transformation strategies could be envisioned. mdpi.com Automated reaction prediction algorithms can explore vast reaction networks to identify plausible synthetic routes. purdue.edu

Once a potential pathway is identified, for example, a [4+2]-cycloaddition or an aza-Michael addition, computational tools can be used to model the entire reaction energy profile. mdpi.com This involves calculating the energies of reactants, intermediates, transition states, and products. By understanding the energy landscape, chemists can computationally screen different catalysts, solvents, or starting materials to optimize reaction conditions for yield and selectivity before undertaking extensive experimental work.

Prediction of Chemical Reactivity and Selectivity

The electronic structure calculated through quantum chemical methods provides direct insight into a molecule's reactivity and selectivity. For this compound, the two electron-withdrawing CF₃ groups are expected to significantly lower the basicity of the piperidine nitrogen compared to the parent piperidine.

Furthermore, these groups create a unique electronic and steric environment that dictates how the molecule interacts with other reagents. As seen in the ring-expansion of related compounds, the CF₃ group exerts a strong directing effect in the nucleophilic opening of aziridinium intermediates, ensuring high regioselectivity. mdpi.comresearchgate.net Computational models can quantify this directing effect by analyzing the molecular electrostatic potential (MEP) map, which shows the electron-rich and electron-poor regions of the molecule, and by examining the frontier molecular orbitals (HOMO and LUMO). These analyses can predict the most likely sites for electrophilic or nucleophilic attack, guiding the rational design of reactions involving this complex scaffold.

Computational Analysis of Structure-Reactivity Relationships

Detailed research findings and data tables from computational analyses of this compound are not available in the current body of scientific literature.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a complex molecule like 2,3-bis(trifluoromethyl)piperidine, a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and various 2D techniques, are employed to piece together its structural puzzle.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the signals for the protons on the piperidine (B6355638) ring would be expected in the range of approximately 1.5 to 4.0 ppm. The protons at positions 2 and 3, being directly adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) groups, would experience significant deshielding and thus appear at the lower end of the magnetic field (higher ppm values) compared to a simple piperidine chemicalbook.comspectrabase.comchemicalbook.com. The complexity of the signals would be influenced by proton-proton (H-H) and proton-fluorine (H-F) coupling.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the piperidine ring would typically appear between 20 and 60 ppm. However, the carbons at the C2 and C3 positions, bonded to the CF₃ groups, would show substantial downfield shifts due to the strong inductive effect of the fluorine atoms. These carbons would also exhibit coupling to the fluorine atoms (C-F coupling), resulting in quartets. The carbon atoms of the two trifluoromethyl groups would also be visible, typically in the range of 120-130 ppm, as quartets due to the one-bond C-F coupling. youtube.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2, H3 | ¹H | ~3.0 - 4.0 | Complex Multiplet | Downfield shift due to adjacent CF₃ groups; coupling with neighboring protons and fluorine atoms. |

| H4, H5, H6 | ¹H | ~1.5 - 3.0 | Multiplet | Overlapping signals typical of a piperidine ring. chemicalbook.com |

| NH | ¹H | Broad, variable | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

| C2, C3 | ¹³C | ~50 - 70 | Quartet (due to C-F coupling) | Significant downfield shift due to the electron-withdrawing effect of the CF₃ groups. researchgate.net |

| C4, C5, C6 | ¹³C | ~20 - 50 | Triplet | Typical range for CH₂ groups in a piperidine ring. chemicalbook.com |

| CF₃ | ¹³C | ~120 - 130 | Quartet (due to C-F coupling) | Characteristic chemical shift for trifluoromethyl carbons. mdpi.com |

For fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful and informative tool. nih.gov It offers high sensitivity and a wide chemical shift range, making it ideal for analyzing molecules with fluorine atoms. nih.gov In this compound, the two CF₃ groups are chemically non-equivalent, assuming a chiral center, and would therefore produce two distinct signals in the ¹⁹F NMR spectrum.

These signals would likely appear as quartets due to coupling with the adjacent protons on C2 and C3. The chemical shifts are typically observed in a specific region of the spectrum for CF₃ groups, often between -60 and -80 ppm relative to a standard like CFCl₃. colorado.edursc.org The precise chemical shifts and coupling constants would be diagnostic for the specific stereoisomer of the compound.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the connectivity and relative stereochemistry of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the sequence of protons around the piperidine ring, for example, showing a correlation between the proton at C2 and the one at C3, and between the C3 proton and the C4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the positions of substituents. For instance, HMBC would show a correlation from the fluorine atoms of the CF₃ group at C2 to the carbon atom at C3, and vice versa, confirming their adjacency.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is vital for determining stereochemistry. For this compound, NOESY could reveal the relative orientation (cis or trans) of the two trifluoromethyl groups by showing correlations between protons on these groups or between these protons and other protons on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of the elemental formula of the molecule. For this compound, with the molecular formula C₇H₉F₆N, the calculated exact mass is 221.063918 g/mol . An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. rsc.org

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of fragment ions provides valuable clues about the molecule's structure. For amines like piperidine, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

In the case of this compound, fragmentation would likely involve:

Loss of a trifluoromethyl radical (•CF₃), resulting in a fragment ion with m/z = 152.

Alpha-cleavage next to the nitrogen, leading to the opening of the ring or loss of substituents.

Cleavage of the bond between C2 and C3.

The analysis of these specific fragmentation pathways helps to confirm the positions of the two trifluoromethyl groups on the piperidine ring. researchgate.netsapub.org

Table 2: Potential Fragment Ions of this compound in MS/MS

| Fragment Ion | Proposed Structure / Loss | Mass-to-Charge Ratio (m/z) |

| [M]+ | Molecular Ion [C₇H₉F₆N]⁺ | 221 |

| [M - F]⁺ | Loss of a fluorine atom | 202 |

| [M - HF]⁺ | Loss of hydrogen fluoride (B91410) | 201 |

| [M - CF₃]⁺ | Loss of a trifluoromethyl group | 152 |

| [M - C₂HF₆]⁺ | Cleavage between C3-C4 with H transfer | 96 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing a spectrum of scattered light that is shifted in frequency, with the shifts corresponding to the vibrational frequencies of the molecule.

For this compound, the combination of IR and Raman spectroscopy allows for a comprehensive characterization of its key structural features. The piperidine ring, a saturated heterocycle, exhibits characteristic C-H and N-H stretching and bending vibrations. The presence of two trifluoromethyl (CF₃) substituents introduces strong, characteristic C-F stretching and deformation vibrations.

The vibrational modes of this compound can be predicted based on the analysis of related compounds. The piperidine moiety will display C-H stretching vibrations typically in the 2850-2960 cm⁻¹ region. researchgate.net The N-H stretching vibration of the secondary amine is expected to appear as a moderate to weak band in the 3300-3500 cm⁻¹ range. The C-N stretching vibrations are often mixed with other vibrations and can be found in the 1266-1382 cm⁻¹ region. elixirpublishers.com

The trifluoromethyl groups are known to have very strong and characteristic IR absorptions. The symmetric and asymmetric C-F stretching modes of the CF₃ group are anticipated to be prominent in the spectrum, typically appearing in the broad region of 1100-1400 cm⁻¹. ias.ac.innih.gov Specifically, a very strong and broad band near 1330 cm⁻¹ is often characteristic of the C-CF₃ stretching mode. ias.ac.in

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on data from analogous structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300 - 3500 | Weak to Medium | Weak |

| C-H Stretch (CH₂) | 2850 - 2960 | Medium to Strong | Medium to Strong |

| C-F Stretch (asymmetric) | ~1175 - 1191 | Very Strong | Medium |

| C-F Stretch (symmetric) | ~1330 | Very Strong | Weak to Medium |

| CH₂ Scissoring | ~1450 - 1470 | Medium | Weak |

| N-H Bend | ~1500 - 1650 | Medium | Weak |

| C-N Stretch | 1266 - 1382 | Medium | Weak |

| C-C Stretch (ring) | 1000 - 1200 | Medium | Medium |

| CF₃ Deformation | ~750 | Strong | Medium |

This table presents predicted data based on general spectroscopic principles and data from analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for determining the purity of a sample and for confirming the molecular weight and structure of a compound. In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the sample through the column, and the different components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

For the analysis of this compound, GC-MS would provide crucial information. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification under specific experimental conditions. The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a molecular fingerprint.

The ionization of this compound in the mass spectrometer would likely lead to the formation of a molecular ion (M⁺). The subsequent fragmentation of this molecular ion is predictable based on the structure of the molecule. Common fragmentation pathways for piperidine derivatives involve the loss of substituents and cleavage of the ring. researchgate.netscielo.brnih.gov The presence of the trifluoromethyl groups will also significantly influence the fragmentation pattern, with the loss of a CF₃ radical (mass 69) being a likely event. fluorine1.ru

A plausible fragmentation pattern for this compound would involve initial α-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines, leading to the loss of an ethyl or substituted ethyl group. The loss of one or both trifluoromethyl groups is also highly probable. The resulting fragments can provide definitive structural information.

Below is a table of predicted key fragments for this compound in a 70 eV electron ionization mass spectrum.

| Fragment Ion (m/z) | Proposed Structure/Identity |

| 221 | [M]⁺ (Molecular Ion) |

| 202 | [M - F]⁺ |

| 152 | [M - CF₃]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 83 | [M - 2CF₃]⁺ |

| 69 | [CF₃]⁺ |

This table presents predicted data based on general mass spectrometric principles and fragmentation patterns of analogous compounds.

Applications in Chemical Synthesis and Advanced Materials

2,3-Bis(trifluoromethyl)piperidine as a Chiral Building Block

The rigid and stereochemically defined structure of the piperidine (B6355638) ring, combined with the powerful electron-withdrawing effects of two vicinal trifluoromethyl groups, makes this compound a highly valuable, albeit synthetically challenging, chiral building block.

Synthesis of Enantiopure Intermediates

The creation of enantiomerically pure 2,3-disubstituted piperidines is a significant area of synthetic chemistry. nih.govfigshare.com While methods directly leading to enantiopure this compound are not yet broadly documented, strategies applied to analogous structures provide a blueprint for potential synthetic routes.

One plausible approach is the stereoselective reduction of a chiral non-racemic lactam precursor. nih.gov The synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines has been achieved through the reduction of the corresponding chiral lactams with reagents like borane (B79455) dimethyl sulfide (B99878) (BH₃·Me₂S). nih.govfigshare.com This method's success relies on the ability to first construct the chiral lactam, which for a bis-trifluoromethylated system would be a significant hurdle.

Another established strategy for producing related compounds is the asymmetric hydrogenation of a substituted pyridine (B92270) ring. For example, iridium-based catalysts with chiral phosphine (B1218219) ligands have been used to hydrogenate trifluoromethyl-substituted pyridinium (B92312) salts to yield chiral piperidines with high enantiomeric excess. Adapting this for a 2,3-bis(trifluoromethyl)pyridine (B161401) precursor could theoretically yield the desired chiral scaffold.

A recently developed organocatalytic asymmetric [3+2] cycloaddition has been used to create vicinally bis(trifluoromethyl)-substituted spiro pyrrolidines with excellent stereocontrol. nih.gov This reaction, involving β-trifluoromethyl enones and N-2,2,2-trifluoroethyl ketimines, demonstrates that organocatalysis can be a powerful tool for constructing adjacent trifluoromethyl-bearing stereocenters. nih.gov While this method produces a five-membered ring, the principles could inspire the development of new strategies for the six-membered piperidine system.

Table 1: Organocatalytic Asymmetric Synthesis of Vicinal Bis(trifluoromethyl)-Substituted Pyrrolidines This table presents data for the synthesis of spiro pyrrolidine-benzothiophenones, analogous five-membered ring systems, as a proof-of-concept for stereocontrolled synthesis. nih.gov

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 20 | Toluene | 72 | 95 | >20:1 | 98 |

| 10 | CH₂Cl₂ | 96 | 82 | >20:1 | 95 |

| 20 | THF | 120 | 65 | 19:1 | 90 |

Construction of Complex Molecular Architectures

Once synthesized, enantiopure this compound would serve as a unique scaffold for building complex molecules. Piperidines are among the most prevalent nitrogen heterocycles found in FDA-approved pharmaceuticals. The incorporation of a vicinal bis(trifluoromethyl) motif would impart unique properties, including increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery.

The synthetic utility of such building blocks is demonstrated in the diversity-oriented synthesis of other polysubstituted piperidines. core.ac.uk These strategies often involve modular approaches where different fragments can be combined to create a library of related compounds. A this compound core could be integrated into such a program to generate novel and complex molecular architectures for screening in medicinal chemistry and materials science.

Potential as Ligands in Asymmetric Catalysis

Chiral C₂-symmetric ligands are foundational to modern asymmetric catalysis. rsc.org While there is no specific research detailing the use of this compound as a ligand, its inherent chirality and the electronic properties conferred by the CF₃ groups make it an intriguing candidate. The nitrogen atom of the piperidine ring can coordinate to a metal center, and the stereocenters at C2 and C3 would create a well-defined chiral environment.

The strong electron-withdrawing nature of the two trifluoromethyl groups would significantly decrease the basicity and donor capacity of the nitrogen atom. This electronic modification could be advantageous in certain catalytic cycles by modulating the reactivity of the metal center. Chiral N,N'-dioxide ligands, for instance, have proven effective in a wide range of metal-catalyzed asymmetric reactions. rsc.org Similarly, a functionalized this compound could be elaborated into novel ligand classes.

Integration into Fluorinated Polymer and Material Architectures

Fluorinated polymers are known for their exceptional chemical stability, durability, and unique surface properties. nih.gov The integration of a this compound unit into a polymer backbone could lead to new materials with tailored properties. The rigid, bulky nature of the vicinal trifluoromethyl groups would likely influence polymer chain packing, potentially increasing the glass transition temperature and altering mechanical properties.

While there is no published research on polymers containing this specific moiety, the broader field of side-chain fluorinated polymers offers a template for how such a monomer could be used. nih.gov If functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), the this compound unit could be incorporated into polymers for specialized applications, such as high-performance coatings, membranes, or advanced optical materials. The high fluorine content would be expected to impart low surface energy and high hydrophobicity.

Development of Novel Organocatalysts or Reagents

The field of organocatalysis often utilizes chiral amines and their derivatives to catalyze stereoselective reactions. A chiral this compound could serve as the foundation for a new class of organocatalysts. The steric and electronic environment around the piperidine nitrogen is defined by the two adjacent trifluoromethyl groups, which could influence the stereochemical outcome of a catalyzed reaction.

Emerging Trends and Future Research Directions

Development of Greener and More Sustainable Synthetic Routes